molecular formula C7H6ClNO3S B2870089 3-Sulfamoylbenzoyl chloride CAS No. 56593-99-8

3-Sulfamoylbenzoyl chloride

Cat. No.: B2870089
CAS No.: 56593-99-8
M. Wt: 219.64
InChI Key: CLICAYDHIJRPTL-UHFFFAOYSA-N
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Description

3-Sulfamoylbenzoyl chloride, also known as 3-(aminosulfonyl)benzoyl chloride, is an important organic compound with the molecular formula C7H6ClNO3S and a molecular weight of 219.64 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Sulfamoylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-aminobenzenesulfonamide+SOCl23-Sulfamoylbenzoyl chloride+HCl+SO2\text{3-aminobenzenesulfonamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3-aminobenzenesulfonamide+SOCl2​→3-Sulfamoylbenzoyl chloride+HCl+SO2​

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-sulfamoylbenzoic acid.

    Reduction: It can be reduced to form 3-sulfamoylbenzyl alcohol under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO) are often used.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    3-Sulfamoylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-Sulfamoylbenzoyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs, particularly in the synthesis of diuretics and antihypertensive agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Sulfamoylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoyl chloride: Similar structure but with a chlorine atom at the 4-position.

    3-(aminosulfonyl)benzoyl chloride: Another name for 3-Sulfamoylbenzoyl chloride.

    Indapamide: A diuretic that is synthesized using this compound as an intermediate.

Uniqueness

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in the synthesis of pharmaceuticals and specialty chemicals highlight its importance in various fields .

Properties

IUPAC Name

3-sulfamoylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLICAYDHIJRPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10 g of ground 3-sulfamoylbenzoic acid were reacted as prescribed in Example 70b), the thionyl chloride was distilled off and the residue was crystallized under a mixture of petroleum ether and diethyl ether (1:1). Melting point: 123° C.
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Synthesis routes and methods II

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